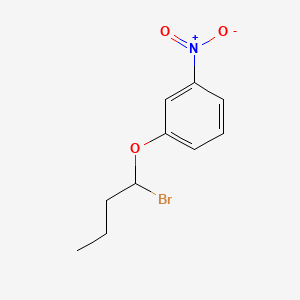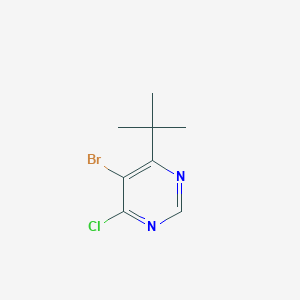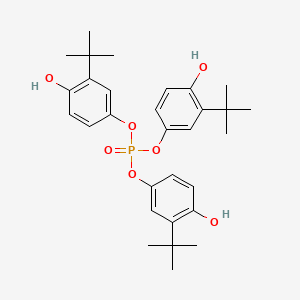![molecular formula C11H17NO5 B13737514 2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)
2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxybenzyldiethanolamine is an organic compound with the molecular formula C11H17NO3. It is a derivative of benzylamine, where the benzyl group is substituted with a hydroxyl group and two diethanolamine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxybenzyldiethanolamine can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzyl chloride with diethanolamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxybenzyldiethanolamine often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, enhances the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxybenzyldiethanolamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzylamine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
2-Hydroxybenzyldiethanolamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the formulation of surfactants, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-Hydroxybenzyldiethanolamine involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the diethanolamine groups can chelate metal ions. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the stability of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzylamine: A simpler analog with similar hydroxyl and amine functionalities.
Diethanolamine: Shares the diethanolamine moiety but lacks the benzyl group.
Benzylamine: Contains the benzyl group but lacks the hydroxyl and diethanolamine groups.
Uniqueness
2-Hydroxybenzyldiethanolamine is unique due to the presence of both hydroxyl and diethanolamine groups attached to the benzyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H17NO5 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
2-[[bis(2-hydroxyethoxy)amino]methyl]phenol |
InChI |
InChI=1S/C11H17NO5/c13-5-7-16-12(17-8-6-14)9-10-3-1-2-4-11(10)15/h1-4,13-15H,5-9H2 |
Clé InChI |
JYLUVTPLWSCBRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN(OCCO)OCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
![2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)
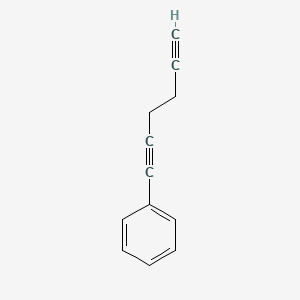
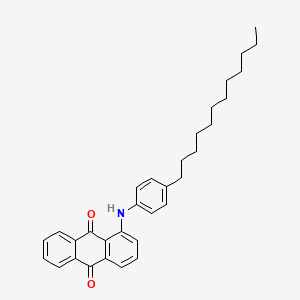
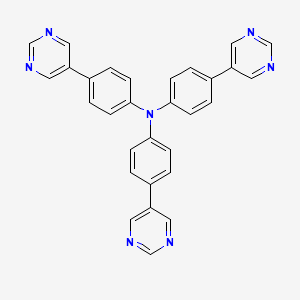



![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)

